![molecular formula C13H17NO2 B14224773 6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one CAS No. 500129-82-8](/img/structure/B14224773.png)
6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes an oxazolidine ring and a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one typically involves the formation of the oxazolidine ring followed by the introduction of the cyclohexadienone moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize yield and purity while minimizing the use of hazardous reagents and waste generation.
Chemical Reactions Analysis
Types of Reactions
6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction can produce more saturated derivatives.
Scientific Research Applications
6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolidine derivatives and cyclohexadienone-containing molecules. Examples include:
- 4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-one
- Cyclohexa-2,4-dien-1-one derivatives
Uniqueness
What sets 6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one apart is its unique combination of an oxazolidine ring and a cyclohexadienone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
500129-82-8 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]phenol |
InChI |
InChI=1S/C13H17NO2/c1-3-9(2)11-8-16-13(14-11)10-6-4-5-7-12(10)15/h4-7,9,11,15H,3,8H2,1-2H3/t9-,11+/m0/s1 |
InChI Key |
XVERADVZARCDSV-GXSJLCMTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1COC(=N1)C2=CC=CC=C2O |
Canonical SMILES |
CCC(C)C1COC(=N1)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[1-(2,4-Dimethylanilino)ethylidene]-4-ethyl-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14224708.png)
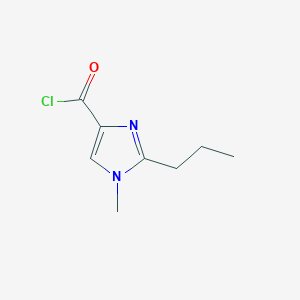
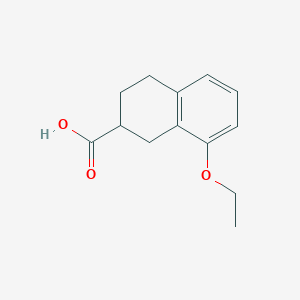
![2-Furancarboxamide, 5-nitro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B14224719.png)
![1H-Indole, 3-[[4-(3-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14224729.png)
![2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B14224743.png)
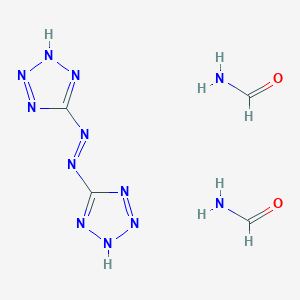

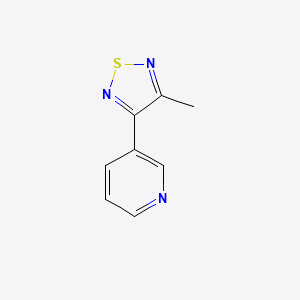
![Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]-](/img/structure/B14224765.png)
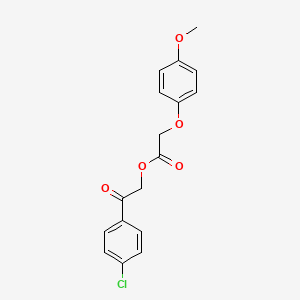
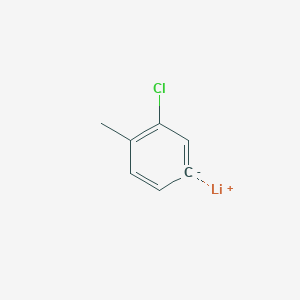
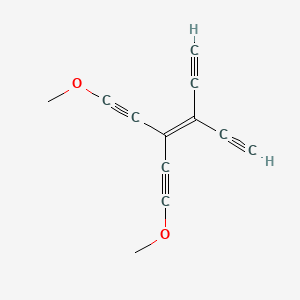
![4-Ethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14224784.png)
